

Application Notes and Protocols: Electrophysiological Effects of Mibefradil on Purkinje Fibers

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Compound of Interest

Compound Name: *Mibefradil dihydrochloride hydrate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophysiological effects of Mibefradil on cardiac Purkinje fibers. The information is intended to guide researchers in designing and interpreting experiments to investigate the cardiac safety and efficacy of Mibefradil and similar compounds.

Introduction

Mibefradil is a calcium channel blocker that exhibits a unique pharmacological profile with a notable selectivity for T-type over L-type calcium channels.^{[1][2]} Purkinje fibers, a critical component of the cardiac conduction system, are instrumental in the rapid propagation of electrical impulses throughout the ventricles. Understanding the effects of Mibefradil on the electrophysiology of these specialized cells is crucial for assessing its antiarrhythmic potential and overall cardiac safety. These notes detail the known effects of Mibefradil on ion channels and action potentials in Purkinje fibers, supported by experimental protocols and data.

Electrophysiological Effects of Mibefradil on Purkinje Fibers

Mibefradil primarily exerts its effects on Purkinje fibers by modulating the function of voltage-gated calcium and sodium channels. This modulation leads to significant changes in the action

potential waveform.

Effects on Calcium Channels

Mibefradil blocks both T-type ($I_{Ca,T}$) and L-type ($I_{Ca,L}$) calcium channels in Purkinje myocytes.

[3] The block of $I_{Ca,L}$ is voltage- and use-dependent.[2]

Table 1: Quantitative Effects of Mibefradil on T-type and L-type Calcium Channels in Purkinje Fibers

Parameter	Species	Preparation	Mibefradil Concentration	Effect	Reference
ICa,T	Canine	Infarcted Zone Purkinje Myocytes	1 μ M	V0.5 of inactivation shifted from -52 \pm 1 mV to -62 \pm 3 mV	
ICa,T	Canine	Normal Zone Purkinje Myocytes	1 μ M	V0.5 of inactivation shifted from -50 \pm 3 mV to -60 \pm 2 mV	
ICa,L	Canine	Infarcted Zone Purkinje Myocytes	1 μ M	V0.5 of inactivation shifted from -25 \pm 5 mV to -67 \pm 6 mV	
ICa,L	Canine	Normal Zone Purkinje Myocytes	1 μ M	V0.5 of inactivation shifted from -22 \pm 4 mV to -63 \pm 9 mV	
ICa,T	Rat	Cerebellar Purkinje Neurons	83 nM	Apparent Kapp at holding potential of -70 mV	[4]
ICa,T	Rat	Cerebellar Purkinje Neurons	1 μ M	Apparent Kapp at holding potential of -110 mV	[4]

ICa,L	Guinea Pig	Ventricular Myocytes	~3x higher IC50 than for ICa,T	Less potent inhibition compared to T-type channels	[2]
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V0.5 of inactivation: Voltage at which half of the channels are inactivated. Kapp: Apparent dissociation constant.

Effects on Action Potential Parameters

The blockade of calcium channels by Mibefradil results in distinct alterations to the action potential of Purkinje fibers. Notably, it shifts the action potential plateau to more negative values and increases the action potential duration.[\[3\]](#)

Table 2: Effects of Mibefradil on Action Potential Parameters in Canine Purkinje Fibers

Parameter	Mibefradil Concentration	Effect	Reference
Action Potential Plateau	3 μ M and 10 μ M	Shifted to more negative values	
Slope of Repolarization Phase 3	3 μ M and 10 μ M	Decreased	
Action Potential Duration	3 μ M and 10 μ M	Increased	
Maximum Diastolic Potential	3 μ M and 10 μ M	No effect	
Spontaneous Rate	3 μ M and 10 μ M	No effect on normal or abnormal automaticity	

Experimental Protocols

Isolation of Single Cardiac Purkinje Cells

This protocol describes the enzymatic dissociation of single Purkinje cells from a porcine heart, suitable for patch-clamp recordings.

Materials:

- Tyrode's Solution (Normal): (in mmol/L) 137 NaCl, 5.4 KCl, 0.5 MgCl₂, 1.8 CaCl₂, 11.8 HEPES, 10 glucose; pH adjusted to 7.2 with NaOH.[5]
- Ca²⁺-free Tyrode's Solution: (in mmol/L) 130 NaCl, 5.4 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 6 HEPES; pH adjusted to 7.2 with NaOH.[5]
- Low-Ca²⁺ Tyrode's Solution: Ca²⁺-free Tyrode's solution supplemented with 0.18 mmol/L CaCl₂. [5]
- Enzyme Solution: 1.0–1.5 mg/ml collagenase A and 0.1 mg/ml protease XIV dissolved in Ca²⁺-free Tyrode's solution.[5]

Procedure:

- Excise the heart and cannulate a suitable artery for Langendorff perfusion.
- Perfuse the heart with normal Tyrode's solution to wash out blood.
- Switch to Ca²⁺-free Tyrode's solution for 5-10 minutes to stop contractions.
- Dissect Purkinje fibers from the subendocardium of the left ventricle.
- Transfer the fibers to the enzyme solution and incubate for 20-40 minutes at 37°C.[5]
- Gently triturate the digested tissue to release single cells.
- Stop the digestion by adding low-Ca²⁺ Tyrode's solution.[5]
- Allow cells to settle and wash several times with low-Ca²⁺ Tyrode's solution to remove enzymes.
- Gradually reintroduce normal Tyrode's solution.

- Store the isolated cells at room temperature for use within a few hours.

Workflow for isolating single cardiac Purkinje cells.

Whole-Cell Patch-Clamp Recording of Calcium Currents

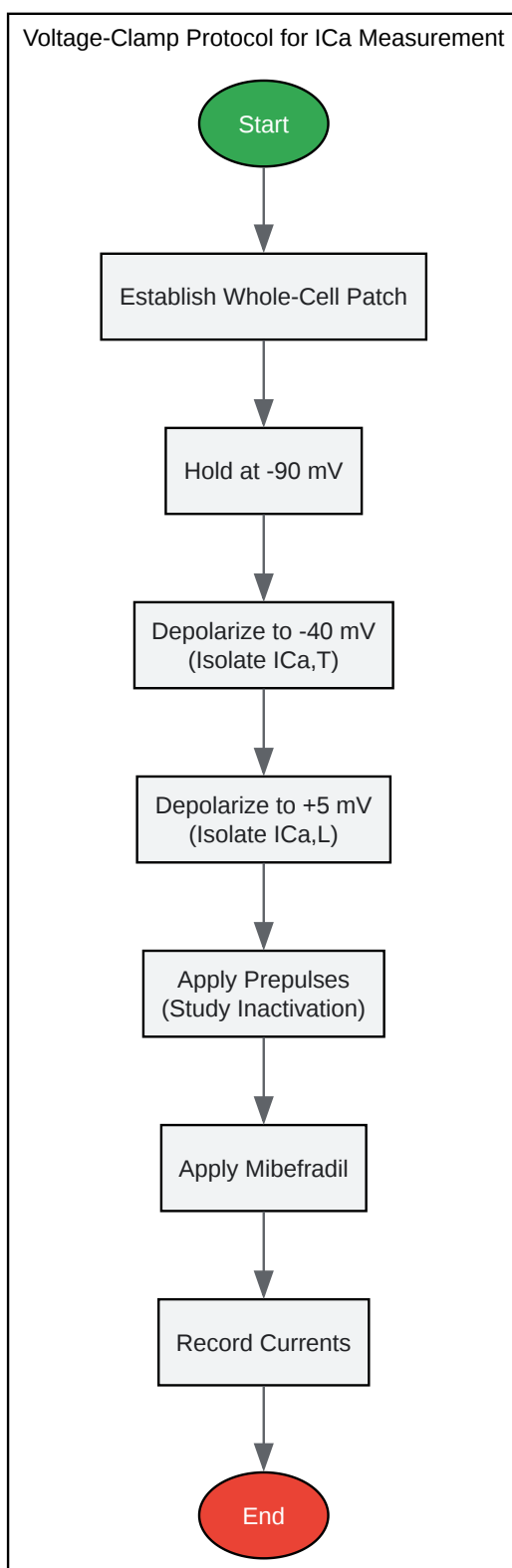
This protocol outlines the measurement of $I_{Ca,T}$ and $I_{Ca,L}$ in isolated Purkinje myocytes.

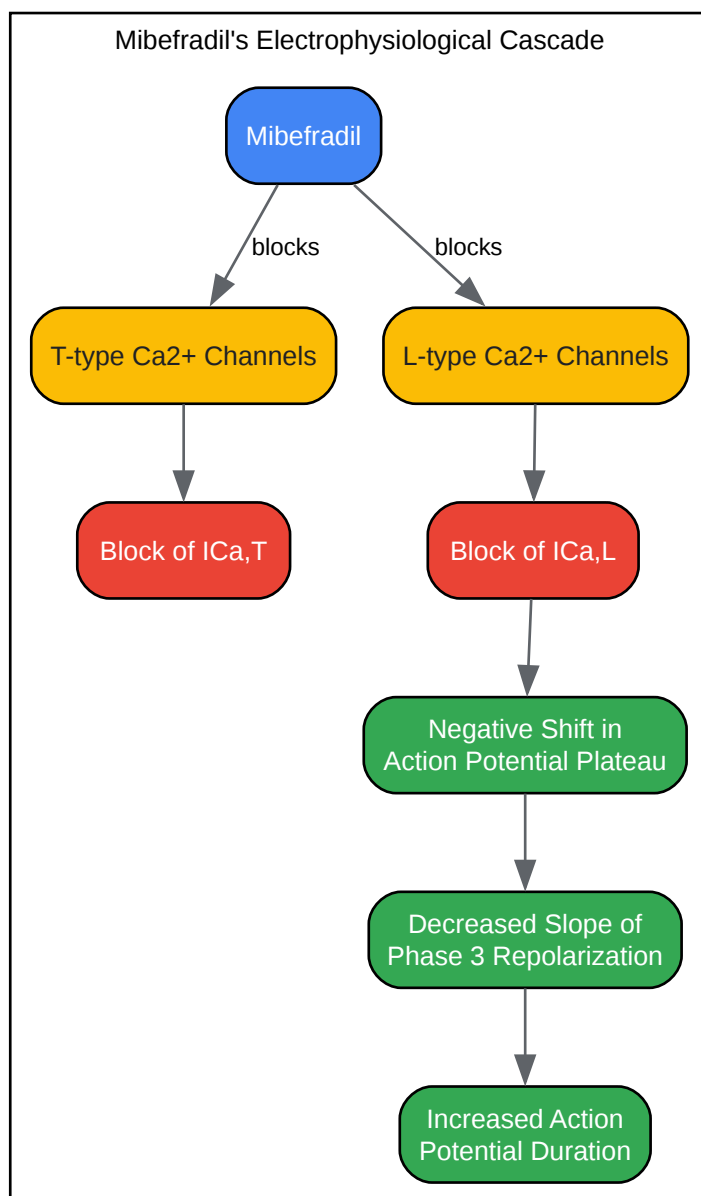
Solutions:

- External Solution (Na^+ - K^+ -free): To eliminate overlapping currents.[3]
- Pipette Solution: Cs^+ - and EGTA-rich to block K^+ currents and buffer intracellular Ca^{2+} .[3] A typical composition could be (in mM): 50 KCl, 80 K-aspartic acid, 1 $MgCl_2$, 10 EGTA, 10 HEPES, and 3 Na_2 -ATP; pH adjusted to 7.2.[6]

Voltage-Clamp Protocol:

- Establish a whole-cell patch-clamp configuration on an isolated Purkinje myocyte.
- Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of both T-type and L-type calcium channels.
- To isolate $I_{Ca,T}$, apply depolarizing voltage steps to around -40 mV.
- To isolate $I_{Ca,L}$, apply depolarizing voltage steps to around +5 mV.[2]
- To study the voltage-dependence of inactivation, apply a series of prepulses to various potentials before the test pulse.
- Record currents before and after the application of Mibefradil at various concentrations (e.g., 0.1 to 10 μM).[3]





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